molecular formula C21H15ClFN3O2S2 B2896158 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide CAS No. 1260915-67-0

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide

Cat. No.: B2896158
CAS No.: 1260915-67-0
M. Wt: 459.94
InChI Key: SDQGTOQEHWALGO-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S2 and its molecular weight is 459.94. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Studies

  • Compounds similar to the queried chemical have been studied for their crystal structures and molecular conformations. In one study, the molecules displayed a folded conformation with the pyrimidine ring inclined to the benzene ring at specific angles, suggesting potential applications in materials science and molecular engineering (Subasri et al., 2017).

Quantum Chemical Insights and Antiviral Potential

  • A derivative of the chemical has been investigated for its quantum chemical properties and potential as an antiviral agent. This includes detailed analysis of molecular structure, hydrogen-bonded interactions, and drug-likeness properties. Specifically, its antiviral potency was investigated against SARS-CoV-2, demonstrating potential relevance in medicinal chemistry and pharmacology (Mary et al., 2020).

Dual Inhibitor of Enzymes in Cancer Therapy

  • Research on a closely related compound revealed its role as a potent dual inhibitor of human thymidylate synthase and dihydrofolate reductase, suggesting its potential use in cancer therapy. This study highlights the compound's effectiveness against these enzymes, which are critical in DNA synthesis and cell division, making it a candidate for anticancer drug development (Gangjee et al., 2008).

Photovoltaic Efficiency and Non-linear Optical Activity

  • Studies on similar compounds have explored their potential in photovoltaic applications and as photosensitizers in dye-sensitized solar cells. This research also delves into their non-linear optical activity, which is significant in the development of new materials for electronic and photonic devices (Mary et al., 2020).

Vibrational Spectroscopic Analysis

  • The vibrational spectroscopic signatures of compounds similar to the queried chemical have been characterized. This kind of analysis is crucial in understanding the molecular structure and interactions within compounds, with implications in materials science and molecular physics (Jenepha Mary et al., 2022).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S2/c22-14-3-7-16(8-4-14)26-20(28)19-17(9-10-29-19)25-21(26)30-12-18(27)24-11-13-1-5-15(23)6-2-13/h1-10H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQGTOQEHWALGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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